molecular formula C11H15N3O2S3 B427416 [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate CAS No. 353253-47-1

[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate

Katalognummer: B427416
CAS-Nummer: 353253-47-1
Molekulargewicht: 317.5g/mol
InChI-Schlüssel: COFNUNIYJONEPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is a complex organic compound featuring a thiazole ring, a morpholine ring, and a carbodithioate group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3-thiazole-2-carbonyl chloride with morpholine-4-carbodithioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is unique due to its combination of a thiazole ring, morpholine ring, and carbodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

353253-47-1

Molekularformel

C11H15N3O2S3

Molekulargewicht

317.5g/mol

IUPAC-Name

[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C11H15N3O2S3/c1-8-6-12-10(19-8)13-9(15)7-18-11(17)14-2-4-16-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15)

InChI-Schlüssel

COFNUNIYJONEPW-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2

Kanonische SMILES

CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.